molecular formula C23H32N2O6 B15060276 6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate

6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate

Cat. No.: B15060276
M. Wt: 432.5 g/mol
InChI Key: XFMGXILBCVSCBO-UHFFFAOYSA-N
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Description

6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The presence of multiple functional groups, including benzyl, tert-butyl, and ethyl groups, as well as three carboxylate groups, makes this compound highly versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate typically involves multi-step organic synthesis. One common approach is to start with the formation of the pyrrolo[3,4-b]pyridine core through the cyclization of appropriate precursors. The introduction of the benzyl, tert-butyl, and ethyl groups can be achieved through selective alkylation reactions. The carboxylate groups are usually introduced via esterification or carboxylation reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency. The final product is typically purified through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific atoms or groups.

    Esterification and Hydrolysis: The carboxylate groups can undergo esterification to form esters or hydrolysis to revert to carboxylic acids.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium methoxide), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl 1-tert-butyl 4a-ethyl hexahydro-1H-pyrrolo[3,4-b]pyridine-1,4a,6(2H)-tricarboxylate is unique due to the presence of multiple functional groups that enhance its reactivity and versatility. The combination of benzyl, tert-butyl, and ethyl groups, along with three carboxylate groups, provides a distinct chemical profile that sets it apart from other similar compounds.

Properties

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

6-O-benzyl 1-O-tert-butyl 4a-O-ethyl 2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate

InChI

InChI=1S/C23H32N2O6/c1-5-29-19(26)23-12-9-13-25(21(28)31-22(2,3)4)18(23)14-24(16-23)20(27)30-15-17-10-7-6-8-11-17/h6-8,10-11,18H,5,9,12-16H2,1-4H3

InChI Key

XFMGXILBCVSCBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCN(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C

Origin of Product

United States

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